M+7 Mass Shift for Isotope Dilution MS
Propyl Chloroformate-d7 produces a distinct +7 Dalton mass shift relative to its unlabeled counterpart (M+7 vs. M+0), which is the fundamental requirement for its use as an isotope-coded derivatization agent in quantitative LC-MS/MS and GC-MS assays . This mass difference allows the analyte (derivatized with unlabeled reagent) and the internal standard (derivatized with d7-reagent) to be resolved in the mass spectrometer without spectral overlap, enabling accurate quantitation via isotope dilution [1].
| Evidence Dimension | Mass Difference (Δm/z) |
|---|---|
| Target Compound Data | +7 Daltons (relative to unlabeled derivative) |
| Comparator Or Baseline | Unlabeled Propyl Chloroformate (CAS 109-61-5): +0 Daltons |
| Quantified Difference | +7 Daltons |
| Conditions | Electrospray ionization (ESI) or chemical ionization (CI) mass spectrometry; derivatized analyte ions |
Why This Matters
This +7 Dalton mass shift is the prerequisite for accurate isotope dilution quantitation, eliminating ion suppression and matrix effects that compromise unlabeled internal standard methods.
- [1] Technology Networks. A Novel Approach to Internal Standardization in LC/MS/MS Analysis; Sensitive LC/MS/MS Analysis of Gentamicin. Poster. 2024. View Source
